

Application Notes and Protocols for Oral Administration of SB 206553 Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SB 206553 hydrochloride

Cat. No.: B1680796

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Introduction

SB 206553 hydrochloride is a potent and selective 5-HT_{2B}/5-HT_{2C} receptor antagonist and 5-HT_{2C} inverse agonist.[1][2][3] It is an orally active compound that readily crosses the blood-brain barrier, making it a valuable tool for in vivo studies in neuroscience and related fields.[2] SB 206553 has demonstrated anxiolytic-like properties in animal models and is utilized in research investigating neurological and psychiatric disorders.[4]

While the oral activity of **SB 206553 hydrochloride** is well-established in the scientific literature, detailed quantitative pharmacokinetic parameters such as C_{max} (maximum plasma concentration), T_{max} (time to reach C_{max}), AUC (area under the curve), and absolute oral bioavailability are not extensively reported in publicly available resources. The provided data focuses on the effective doses observed in various animal models to elicit specific pharmacological responses.

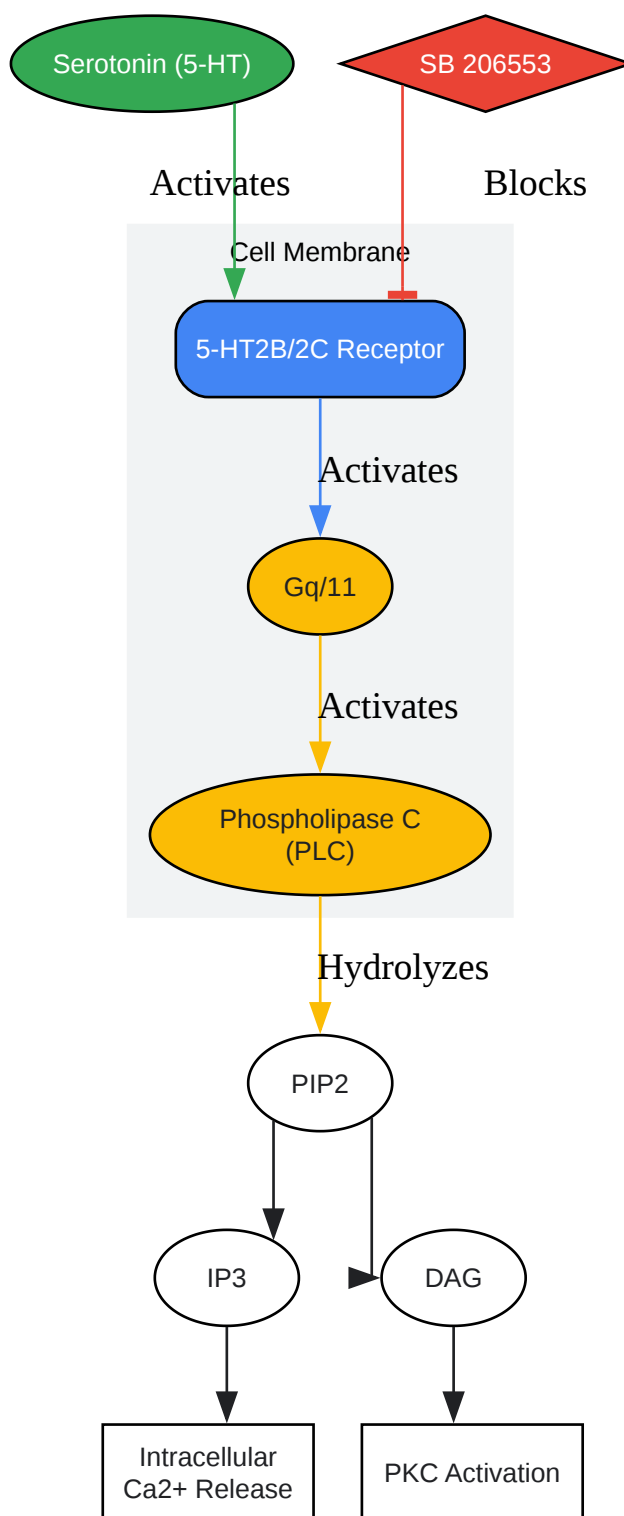
Data Presentation

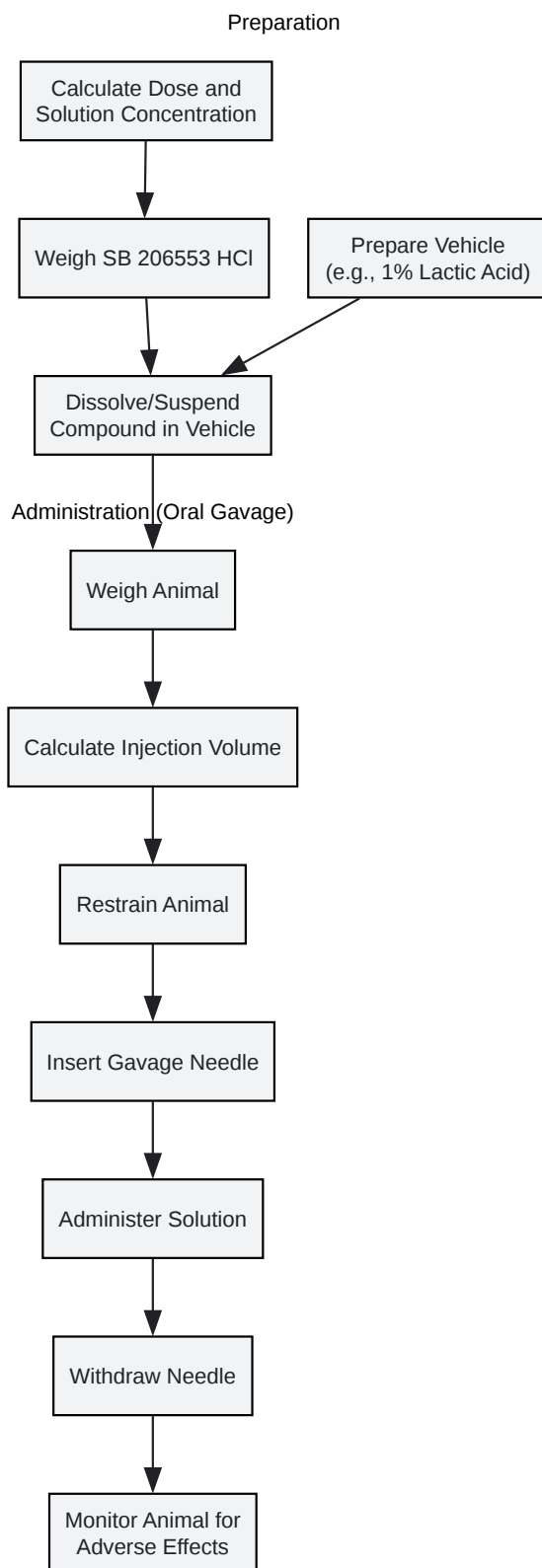
The following table summarizes the available in vivo oral administration data for SB 206553.

Animal Model	Administration Route	Dosage Range	Observed Effect	Reference
Rat	Oral (p.o.)	2-20 mg/kg	Anxiolytic-like effects in social interaction and Geller-Seifter conflict tests.[4][5]	[4][5]
Rat	Oral (p.o.)	5.5 mg/kg (ID50)	Inhibition of m-chlorophenylpiperazine (mCPP)-induced hypolocomotion.[4][5]	[4][5]
Marmoset	Oral (p.o.)	15-20 mg/kg	Increased suppressed responding in a conflict model of anxiety.[4][5]	[4][5]

Mechanism of Action: 5-HT_{2B/2C} Receptor Antagonism

SB 206553 exerts its effects by blocking the action of serotonin (5-HT) at 5-HT_{2B} and 5-HT_{2C} receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, typically couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). By antagonizing these receptors, SB 206553 prevents this downstream signaling. Furthermore, as a 5-HT_{2C} inverse agonist, it can reduce the basal, constitutive activity of this receptor subtype.[1][6]





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- To cite this document: BenchChem. [Application Notes and Protocols for Oral Administration of SB 206553 Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680796#oral-administration-and-bioavailability-of-sb-206553-hydrochloride]

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